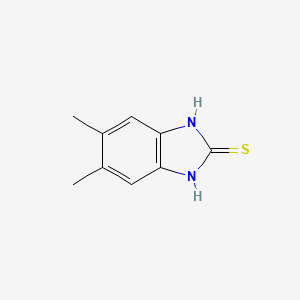

5,6-dimethyl-1H-benzimidazole-2-thiol

説明

Significance of Benzimidazole (B57391) Scaffolds in Academic Research

The benzimidazole nucleus, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from the ability of the benzimidazole core structure to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of this scaffold has attracted significant attention from medicinal chemists and biologists. nih.gov

Benzimidazole and its derivatives have been extensively studied and have demonstrated a vast pharmacological profile, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and antihypertensive properties. nih.govresearchgate.netnih.gov The unique core structure and its relatively low toxicity profile have made it an excellent framework in the development of new therapeutic agents. nih.gov The electron-rich nitrogen heterocycles within the benzimidazole structure can readily participate in weak interactions, such as hydrogen bonding, with various enzymes and receptors, which is a key factor in its wide-ranging bioactivities. mdpi.com Researchers have successfully synthesized numerous benzimidazole derivatives by making substitutions at the 1, 2, 5, and/or 6 positions of the ring to modulate their biological effects. rsc.org

Contextualization of 5,6-Dimethyl-1H-Benzimidazole-2-Thiol Derivatives in Chemical and Biological Sciences

This compound primarily serves as a building block in the synthesis of more complex molecules. ontosight.ai Its chemical structure allows for modifications to create a library of derivatives with potential applications in pharmaceutical research and biological studies. ontosight.ai These derivatives are often investigated for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.ainih.govnih.gov

A prominent area of research involves the synthesis of novel benzimidazole-2-thiol derivatives to act as enzyme inhibitors. For example, a study focused on synthesizing a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols to evaluate their potential as anti-diabetic agents by inhibiting the α-glucosidase enzyme. nih.gov This enzyme plays a key role in carbohydrate metabolism, and its inhibition is an effective strategy for managing type 2 diabetes mellitus. nih.gov The study demonstrated that by reacting 5-amino-1H-benzo[d]imidazole-2-thiol with various aromatic aldehydes, a series of derivatives could be produced. nih.gov Bioactivity assessment revealed that many of these synthesized compounds were potent inhibitors of the α-glucosidase enzyme, with some showing significantly higher activity than the standard drug, acarbose. nih.gov

The results from such studies highlight the strategic importance of the benzimidazole-2-thiol scaffold. By introducing different functional groups, researchers can fine-tune the molecule's ability to interact with specific biological targets, leading to the development of compounds with enhanced and selective activity. The findings from one such study on α-glucosidase inhibition are detailed below.

Table 2: α-Glucosidase Inhibitory Activity of Representative 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiol Derivatives

| Compound ID | Substituent on Arylidene Ring | IC₅₀ (μM) |

|---|---|---|

| 7a | 4-Hydroxy | 11.84 ± 0.26 |

| 7b | 2-Hydroxy | 27.26 ± 0.30 |

| 7c | 2,4-Dihydroxy | 9.84 ± 0.08 |

| 7d | 2,5-Dihydroxy | 5.34 ± 0.16 |

| 7f | 3-Hydroxy-4-methoxy | 6.46 ± 0.30 |

| 7g | 3-Bromo-4-hydroxy-5-methoxy | 8.62 ± 0.19 |

| 7i | 4-Hydroxy-3-methoxy | 0.64 ± 0.05 |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

Data adapted from a study on novel benzimidazole derivatives as potent α-glucosidase inhibitors. nih.gov

This data illustrates how modifications to the benzimidazole scaffold can lead to compounds with potent and specific biological activities, underscoring the value of this compound and related structures as foundational elements in drug discovery and design.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXMYYDAQIJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369664 | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3287-79-4 | |

| Record name | 3287-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dimethyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl 1h Benzimidazole 2 Thiol

Strategies for Benzimidazole-2-Thiol Core Synthesis

The fundamental approach to synthesizing the 5,6-dimethyl-1H-benzimidazole-2-thiol core involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon synthon that also introduces the sulfur functionality.

Modern Approaches for Cyclization and Thiol Group Introduction

Traditional methods for the synthesis of benzimidazole-2-thiols often involve the use of hazardous reagents like carbon disulfide. Contemporary methodologies focus on milder, more efficient, and environmentally benign alternatives. A key precursor for this synthesis is 4,5-dimethyl-1,2-phenylenediamine.

Modern synthetic routes employ various thiocarbonyl surrogates for the cyclization step. These include reactions with reagents like methyl thioglycolate. ontosight.ai An efficient and practical one-step method involves the cyclization of 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water, which serves as an environmentally friendly solvent. This approach is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org

Another innovative approach utilizes potassium isopropyl xanthate in the presence of a copper sulfate (B86663) catalyst in aqueous media. orgchemres.org This method can be performed under conventional heating or ultrasonic irradiation, providing a rapid and green route to the desired benzimidazole-2-thiol core. orgchemres.org These modern methods represent a significant improvement over older procedures that often required harsh conditions and toxic reagents.

Yield Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction yields and adhering to the principles of green chemistry are paramount in modern organic synthesis. For the preparation of the benzimidazole-2-thiol core, this involves the careful selection of catalysts, solvents, and energy sources.

The use of water as a solvent, as seen in the TMTD-mediated cyclization, is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents. rsc.org Similarly, employing catalysts like copper sulfate at low concentrations reduces waste and environmental impact. orgchemres.org The development of one-pot reactions, where the starting materials are converted to the final product in a single step without isolating intermediates, also contributes to a greener process by saving time, resources, and reducing waste streams. niscpr.res.in

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. mdpi.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also improve reaction efficiency, particularly in biphasic systems. researchgate.net

Table 1: Comparison of Modern Synthetic Methods for Benzimidazole-2-thiol Core

| Method | Key Reagents | Solvent | Key Advantages |

| TMTD Cyclization | 4,5-dimethyl-1,2-phenylenediamine, Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, excellent yields, short reaction times, environmentally benign. rsc.org |

| Xanthate Cyclization | 4,5-dimethyl-1,2-phenylenediamine, Potassium isopropyl xanthate, Copper sulfate | Water/Glycerol | Inexpensive catalyst, high yields, rapid reaction (especially with ultrasound), green solvents. orgchemres.org |

| Ammonium Chloride Catalysis | o-phenylenediamine, Aldehyde, Ammonium chloride | Ethanol (B145695) | Economically viable, moderate to good yields. niscpr.res.in |

Functionalization and Derivatization Strategies at Key Positions

The this compound scaffold possesses several reactive sites, primarily the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom, which allow for extensive functionalization. The compound exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form generally predominating in the solid state and in solution. nih.gov

N-Alkylation and Acylation Reactions

The nitrogen atoms of the benzimidazole (B57391) ring are nucleophilic and can be readily alkylated or acylated. N-alkylation is a common strategy to introduce a wide variety of substituents, which can significantly modulate the molecule's properties. Reactions are typically carried out by treating the benzimidazole-2-thiol with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydroxide. researchgate.nettsijournals.com The use of phase-transfer catalysts can facilitate these reactions in aqueous media. lookchem.com

N-acylation can be achieved using acylating agents like acetic anhydride (B1165640). For instance, the reaction of 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride yields 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.gov This reaction introduces an acetyl group onto one of the ring nitrogen atoms. nih.gov

Table 2: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent | Product | Reference |

| N-Acylation | Acetic Anhydride | 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | nih.gov |

| N-Alkylation | Benzyl chloride, K2CO3 | N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | researchgate.net |

Substitution Reactions and Introduction of Diverse Moieties

The exocyclic sulfur atom is another key site for functionalization, typically reacting as a nucleophile in its thiol tautomeric form. S-alkylation is a common transformation, achieved by reacting the compound with alkyl halides in the presence of a base. For example, reaction with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) in dry acetone (B3395972) leads to the formation of the corresponding S-substituted ester. nih.gov This reaction proceeds in high yield and is a versatile method for introducing a variety of functional groups at the sulfur atom. nih.gov

While direct substitution on the benzene (B151609) ring of the pre-formed this compound is not a common strategy, diverse moieties can be introduced by starting the synthesis with an appropriately substituted 1,2-phenylenediamine. For instance, a multi-step synthesis starting from 2-nitroaniline (B44862) can be used to introduce an amino group at the 5-position, which can then be further functionalized. nih.gov

Formation of Hybrid Architectures and Fused Ring Systems

The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures, including hybrid molecules and fused ring systems.

Hybrid molecules can be synthesized by linking the benzimidazole-2-thiol scaffold to other heterocyclic rings. A prominent example of this strategy is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition. For instance, a benzimidazole-2-thiol can be S-alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized molecule can then be reacted with various substituted azides to form benzimidazole-1,2,3-triazole hybrids. nih.gov While this has been demonstrated on a 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, the same principle can be applied to the 5,6-dimethyl analogue. nih.gov

The formation of fused ring systems often involves intramolecular cyclization reactions. For example, S-alkylation of a benzimidazole-2-thione with a bifunctional electrophile like 1,3-dibromopropane (B121459) can lead to the formation of a fused thiazino ring system. In the presence of a base, the initial S-alkylation is followed by an intramolecular N-alkylation, resulting in a tricyclic structure such as 3,4-dihydro-2H- rsc.orgorgchemres.orgthiazino[3,2-a]benzimidazole. nih.gov The synthesis of various alicyclic and heterocyclic ring-fused benzimidazoles is an active area of research, employing methods like condensation, cross-dehydrogenative coupling, and radical cyclization. nih.govnih.gov

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of this compound predominantly proceeds through the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with a thiocarbonyl source, most commonly carbon disulfide. While specific, in-depth mechanistic studies exclusively focusing on the 5,6-dimethyl substituted derivative are limited in publicly accessible literature, a generally accepted reaction pathway can be elucidated from studies on the synthesis of benzimidazole-2-thiols and related heterocyclic compounds. This mechanism involves a series of nucleophilic additions and subsequent intramolecular cyclization.

The reaction commences with the nucleophilic attack of one of the amino groups of 4,5-dimethyl-1,2-phenylenediamine on the electrophilic carbon atom of carbon disulfide. This initial step leads to the formation of a dithiocarbamate (B8719985) intermediate. The presence of a basic catalyst, such as potassium hydroxide, can facilitate this step by deprotonating the amino group, thereby increasing its nucleophilicity.

The dithiocarbamate intermediate is unstable and readily undergoes an intramolecular cyclization. The second amino group of the phenylenediamine derivative attacks the thiocarbonyl carbon of the dithiocarbamate moiety. This results in the formation of a tetrahedral intermediate.

Proposed Reaction Mechanism:

Nucleophilic Attack: The reaction is initiated by the attack of a lone pair of electrons from one of the nitrogen atoms of 4,5-dimethyl-1,2-phenylenediamine on the carbon atom of carbon disulfide.

Formation of Dithiocarbamate Intermediate: This results in the formation of a zwitterionic dithiocarbamate intermediate, which can be stabilized by proton transfer.

Intramolecular Cyclization: The second amino group then acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group within the same molecule. This leads to the formation of a five-membered ring.

Elimination of Hydrogen Sulfide (B99878): The resulting intermediate is unstable and eliminates a molecule of hydrogen sulfide (H₂S) to yield the final product, this compound.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 5,6 Dimethyl 1h Benzimidazole 2 Thiol Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,6-dimethyl-1H-benzimidazole-2-thiol derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of each atom.

A significant structural aspect of benzimidazole-2-thiol compounds is the potential for thione-thiol tautomerism. semanticscholar.org However, studies have consistently shown that these compounds, including this compound, predominantly exist in the thione form in both the solid state and in solution. nih.gov This equilibrium is influenced by factors such as solvent polarity and temperature.

In solution, rapid proton exchange between the nitrogen atoms can occur, which may simplify the NMR spectra, making certain positions chemically equivalent on the NMR timescale. beilstein-journals.orgnih.gov However, in the solid state or at low temperatures in specific solvents, this prototropic tautomerism can be "blocked," allowing for the observation of distinct signals. beilstein-journals.orgresearchgate.net

¹H NMR Spectroscopy: The proton spectrum provides key signals for the aromatic protons, the N-H protons, and the methyl groups. The chemical shifts are indicative of their local electronic environments.

¹³C NMR Spectroscopy: The carbon spectrum reveals signals for all unique carbon atoms in the molecule. The chemical shift of the C2 carbon is particularly diagnostic; a value in the range of 160-170 ppm is characteristic of a thiocarbonyl (C=S) group, confirming the presence of the thione tautomer. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference/Note |

|---|---|---|---|

| -CH₃ (at C5/C6) | ~2.3 | ~20 | Typical range for aryl methyl groups. |

| Ar-H (at C4/C7) | ~7.0-7.2 | ~110-115 | Aromatic protons on the benzene (B151609) ring. |

| N-H | ~12.0-12.5 (broad) | - | Shift is solvent-dependent and often broad due to exchange. |

| C2 (C=S) | - | ~168 | Confirms the predominant thione tautomer. nih.gov |

| C4/C7 | - | ~112 | Aromatic carbons adjacent to the fusion. |

| C5/C6 | - | ~131 | Methyl-substituted aromatic carbons. |

| C3a/C7a | - | ~130 | Bridgehead carbons at the ring fusion. |

Mass Spectrometry (MS) for Molecular Fragmentation and Derivatization Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Under electron impact (EI) ionization, the molecule generates a molecular ion peak (M⁺˙) corresponding to its exact mass. For C₉H₁₀N₂S, the expected molecular weight is approximately 178.26 g/mol . nih.gov

The fragmentation pattern provides structural information. The molecular ion of benzimidazole (B57391) derivatives can undergo complex fragmentation, often involving the cleavage of the imidazole (B134444) ring and loss of small neutral molecules. scispace.com For this compound, characteristic fragmentation pathways could include the loss of sulfur-containing radicals or the cleavage of the benzimidazole core structure. Derivatization, particularly at the thiol group, would lead to predictable shifts in the molecular ion peak and altered fragmentation patterns, which can be used to confirm the site of modification.

| m/z Value | Proposed Fragment/Ion | Significance |

|---|---|---|

| 178 | [C₉H₁₀N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 118 | [C₈H₁₀N]⁺ | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

For this compound, crystallographic studies confirm that the molecule exists as the thione tautomer in the solid state. nih.gov The crystal structure reveals a nearly planar benzimidazole ring system. In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds, most commonly N-H···S interactions, which form extensive networks and dictate the crystal packing. nih.gov The PubChem database lists a crystal structure for this compound under the Cambridge Crystallographic Data Centre (CCDC) number 161610. nih.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the purity assessment and quantitative analysis of benzimidazole derivatives. researchgate.net A typical method for this compound would involve reverse-phase (RP) chromatography.

Stationary Phase: A C18 (octadecylsilane) column is commonly used, providing a nonpolar surface for the separation of moderately polar compounds.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically employed. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components.

Detection: UV detection is standard, as the benzimidazole ring system contains a strong chromophore that absorbs UV light, typically in the range of 250-310 nm.

This method allows for the determination of purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

For trace-level quantification or analysis in complex matrices, derivatization can significantly improve detection sensitivity and selectivity. The thiol group of this compound is a prime target for chemical derivatization.

By reacting the thiol with a suitable labeling reagent, a tag with superior detection properties can be introduced. nih.gov

Fluorogenic Derivatization: Reagents containing a fluorescent moiety, such as those with a pyrene (B120774) or acridine (B1665455) structure, can be attached to the thiol group. This allows for highly sensitive detection using a fluorescence detector (FLD), which can lower the limit of detection by several orders of magnitude compared to UV detection. nih.gov

Chromophoric Derivatization: Attaching a molecule with a very high molar absorptivity can enhance the response in a standard UV-Vis detector.

Mass Spectrometry Derivatization: Introducing a group that is easily ionizable can improve the signal in HPLC-MS analysis. nih.gov

Advanced Spectroscopic Techniques for Photophysical Property Characterization

The photophysical properties of this compound are investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of benzimidazole derivatives typically shows strong absorption bands in the UV region. These bands arise from π → π* transitions associated with the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. nih.govresearchgate.net The exact position and intensity of these absorption maxima are influenced by the solvent environment.

Fluorescence Spectroscopy: While the parent compound may exhibit weak fluorescence, its derivatives can be highly fluorescent. The introduction of substituents or the formation of complexes can modulate the emission properties. nih.gov The study of fluorescence involves measuring the emission spectrum upon excitation at a specific wavelength, determining the quantum yield, and measuring the fluorescence lifetime. These parameters are crucial for applications in sensing and imaging.

Theoretical and Computational Investigations of 5,6 Dimethyl 1h Benzimidazole 2 Thiol and Its Analogs

Quantum Chemical Computations (DFT) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearcher.life For 5,6-dimethyl-1H-benzimidazole-2-thiol and its analogs, DFT calculations have been employed to understand fundamental properties such as molecular geometry, tautomeric stability, and electronic distributions. nih.govresearchgate.net

One key area of investigation is the tautomerism between the thiol and thione forms of 2-mercaptobenzimidazoles. DFT computations on 5(6)-substituted benzimidazole-2-thiones have indicated that the thione form is energetically more stable than the thiol tautomer by a significant margin of 51–55 kJ mol⁻¹. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. nih.govnih.gov The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) provide insights into the molecule's stability and charge transfer characteristics. nih.govresearchgate.net For instance, DFT studies on various benzimidazole (B57391) derivatives have been used to calculate these parameters to predict their efficacy as corrosion inhibitors or to understand their electronic and optical properties. researcher.lifejocpr.com DFT calculations (B3LYP/6-311g (d, p)) have also been used to confirm the optimized geometric structure of derivatives like 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, showing good correlation with experimental data from FT-IR and electronic spectra. researchgate.net

| Compound/Analog | DFT Method | Key Findings |

| 5(6)-substituted benzimidazole-2-thiones | B3LYP/6-31++G** | The thione tautomer is more stable than the thiol form by 51–55 kJ mol⁻¹. researchgate.net |

| Chiral Benzimidazoles | B3LYP/6-31G(d,p) | FMO analysis was used to understand chemical reactivity and stability. nih.gov |

| 5,6-Dichloro/Dimethyl-2-(dimethoxyphenyl)-1H-Benzimidazoles | B3LYP/6-31++G(d,p) | Calculated optimized geometry, energy gap, and charge distributions; methyl derivatives were found to be more stable than chloro forms. researchgate.net |

| Vinyl Fused Benzimidazole Derivatives | B3LYP/6-31+G(d,p) | Explored electronic structures and optoelectronic properties, including HOMO-LUMO energies and reorganization energies. researcher.life |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative | B3LYP/6-311G(d,p) | The optimized geometric structure was found to be suitable for studying the molecule, with theoretical spectra matching experimental data. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level. mdpi.comresearchgate.net Numerous studies have employed molecular docking to investigate the interactions of this compound analogs with various biological targets.

These studies reveal that benzimidazole derivatives can bind to the active sites of a wide array of enzymes and receptors, often through a combination of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net For example, derivatives have been docked against targets such as cyclooxygenase (COX), lipoxygenase (LOX), estrogen receptors, and various microbial enzymes to explore their potential as anti-inflammatory, antioxidant, and antimicrobial agents. researchgate.netresearchgate.net Docking of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives into the active site of the urease enzyme helped to explain their potent inhibitory activity. researchgate.net Similarly, docking studies have elucidated the binding modes of benzimidazoles with targets like DNA Gyrase, Topoisomerase, and Epidermal Growth Factor Receptor (EGFR), providing a rationale for their observed antibacterial and anticancer activities. researchgate.netukm.mynih.gov

| Benzimidazole Analog | Target Protein (PDB ID) | Key Interactions & Findings |

| N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives | MCF-7 cell line target | Compound 3c showed a good docking score of -60.37, suggesting potential as a therapeutic agent. ijsrst.com |

| 2-Mercaptobenzimidazole (Thiol & Thione forms) | COVID-19 Protein (5R7Y) | Both forms were docked to investigate binding mechanisms and interactions with the viral protein. researchgate.net |

| 5,6-Dichloro-2-methyl-1H-benzimidazole derivatives | Jack bean Urease | Docking revealed binding interactions responsible for potent urease inhibition (IC50 as low as 0.0294 µM). researchgate.net |

| 2,5(6)-Substituted-benzimidazoles | E. coli DNA Gyrase B | Designed molecules are predicted to interact with key residues Asn46, Asp73, and Asp173. nih.gov |

| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogs | Acetylcholinesterase (AChE) | Compounds interact mainly with the catalytic site, mimicking the binding of known inhibitors like tacrine. nih.gov |

| 2-Methyl- & 2-Phenyl-benzimidazoles | COX (1CX2) & Estrogen Receptor (2E77) | 2-phenyl benzimidazole showed higher binding affinity with the receptors compared to the 2-methyl analog. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.net MD simulations are used to study the physical movements of atoms and molecules, providing insights into the conformational changes and binding stability of a ligand within a receptor's active site. nih.gov

For benzimidazole derivatives, MD simulations have been crucial in validating docking results and confirming the stability of predicted ligand-protein complexes. rsc.org For instance, a 100 ns MD simulation was performed on a benzimidazole derivative complexed with the SARS-CoV-2 Mpro and ACE2 receptors. The analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time indicated its stability, with lower RMSD values suggesting a more stable binding. nih.gov In another study, 50 ns MD simulations were used to confirm the conformational analysis and binding of benzimidazole derivatives to the minor groove of AT-rich DNA sequences. niscpr.res.in These simulations provide a deeper understanding of the dynamic behavior and endurance of the interactions, which is critical for rational drug design. researchgate.net

| Benzimidazole Derivative/System | Simulation Time | Key Findings |

| Benzimidazole-thiazole derivatives | 100 ns | Simulations with COX-2 supported molecular docking findings, suggesting potential as potent and selective inhibitors. rsc.org |

| Benzimidazole derivative | 100 ns | Assessed the stability of the ligand complexed with SARS-CoV-2 Mpro and ACE2 receptors by analyzing RMSD values. nih.gov |

| Benzimidazole derivatives | Not specified | Predicted the stability of the ligand-LmTIM protein complex, showing more stable behavior than the control. researchgate.net |

| Benzimidazole derivative | 50 ns | Verified conformational analysis and effective binding to the minor groove of AT-rich DNA. niscpr.res.in |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the benzimidazole scaffold, SAR studies have revealed that substitutions at various positions on the nucleus—specifically at the N1, C2, C5, and C6 positions—have a significant impact on pharmacological activity. nih.gov The presence of the two methyl groups at the 5- and 6-positions of this compound is therefore expected to be a key determinant of its biological profile.

Numerous SAR and QSAR models have been developed for benzimidazole analogs across a spectrum of activities:

Anti-inflammatory: SAR analyses indicate that the nature and position of substituents on the benzimidazole ring are critical for anti-inflammatory effects. nih.govmdpi.com

Anticancer: A 2D-QSAR model developed for 131 benzimidazole derivatives successfully predicted their anticancer activity against the MDA-MB-231 breast cancer cell line, achieving a high correlation coefficient (R² = 0.904). researchgate.net

Antibacterial: QSAR studies have identified specific molecular descriptors, such as electronic and topological parameters, that govern the antibacterial activity of benzimidazole derivatives against pathogens like E. coli and S. aureus. researchgate.netnih.gov

Antitubercular: SAR studies on 2,5,6-trisubstituted benzimidazoles targeting the Mtb-FtsZ protein have led to the development of robust 3D-QSAR models, expanding the database of compounds to refine predictions. nih.gov

These studies provide predictive models that can estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. bohrium.comresearchgate.net

| Activity | SAR/QSAR Finding |

| Anti-inflammatory | Substitutions at N1, C2, C5, and C6 positions greatly influence activity. nih.gov |

| Anticancer | A 2D-QSAR model for 131 derivatives showed a strong correlation (R²=0.904) for activity against the MDA-MB-231 cell line. researchgate.net |

| Antibacterial | Activity is governed by topological and electronic parameters like HOMO energy and hydration energy. researchgate.netnih.gov |

| Antitubercular | A 3D-QSAR model was developed for a library of 148 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ. nih.gov |

| α-Glucosidase Inhibition | The basic skeleton of 1H-benzo[d]imidazole-2-thiol with an imine group at C-5 showed potent inhibition. nih.gov |

Cheminformatics and Database Analysis for Compound Profiling

Cheminformatics combines computational methods with chemical information to analyze large datasets of compounds, aiding in drug discovery. This field involves the use of chemical databases like ChEMBL and PubChem to profile compounds and understand their place within the vast chemical space. nih.gov For compounds like this compound, these tools can be used to compare its properties with those of thousands of other biologically active molecules.

Database analysis allows researchers to identify known biological activities, physical properties, and other relevant data associated with a specific chemical structure or its close analogs. ontosight.ainih.gov For example, the ChEMBL database contains information on this compound (CHEMBL1359012), linking it to various bioassays and research articles. nih.gov Cheminformatic tools can generate "property space" visualizations, which map compounds based on their physicochemical properties, and create Structure-Activity Similarity (SAS) maps. These maps help to visualize the activity landscape of a set of compounds, comparing novel molecules to reference databases of compounds with known activities, such as other antiprotozoal benzimidazoles. This comparative analysis is essential for profiling new compounds and predicting their potential biological roles.

Coordination Chemistry and Metal Complexation Studies of 5,6 Dimethyl 1h Benzimidazole 2 Thiol

Ligand Design and Synthesis for Metal Chelation

5,6-Dimethyl-1H-benzimidazole-2-thiol is an exemplary ligand for metal chelation due to its structural features. The molecule possesses multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom of the thiol group. ontosight.ai This allows it to act as a monodentate, bidentate, or even a bridging ligand, coordinating to one or more metal centers. The presence of the thiol group introduces thione-thiol tautomerism, where the compound can exist in either a thione (C=S) or a thiol (C-SH) form, influencing its coordination behavior.

The design of this ligand leverages the stable benzimidazole (B57391) framework, which can be systematically modified to tune the electronic and steric properties of the resulting metal complexes. mdpi.com The nitrogen atoms within the heterocyclic ring can mimic the function of imidazole in biological systems, such as in proteins. nih.gov

The synthesis of this compound is typically achieved through a condensation reaction. A common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with reagents like methyl thioglycolate. ontosight.ai This straightforward synthesis makes the ligand readily accessible for coordination studies. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often in a 2:1 ligand-to-metal molar ratio. nih.gov A wide array of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II), readily form stable complexes with benzimidazole-based ligands. mdpi.comnih.gov The resulting products are often colored solids that can be characterized by various analytical and spectroscopic techniques. nih.gov

The coordination of this compound to transition metals can result in complexes with diverse geometries, largely dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Based on studies of analogous benzimidazole and thiol-containing ligands, several common coordination geometries can be anticipated. uobaghdad.edu.iq

For instance, Cu(II) complexes often adopt square planar or distorted octahedral geometries. Ni(II) complexes can be found in both square planar and tetrahedral arrangements, while Co(II) and Zn(II) complexes commonly exhibit tetrahedral or octahedral coordination. uobaghdad.edu.iqekb.eg A zinc(II) complex with the related 2-benzimidazolethiole ligand has been shown to adopt a distorted tetrahedral geometry. ekb.eg The coordination environment can range from four-coordinate (tetrahedral, square planar) to five-coordinate (square pyramidal, trigonal bipyramidal) or six-coordinate (octahedral). rsc.org

Table 1: Common Geometries of Transition Metal Complexes with Benzimidazole-Type Ligands

| Metal Ion | Common Oxidation State | Typical Coordination Number | Observed Geometries |

|---|---|---|---|

| Copper (Cu) | +2 | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Nickel (Ni) | +2 | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cobalt (Co) | +2 | 4, 6 | Tetrahedral, Octahedral |

| Zinc (Zn) | +2 | 4 | Tetrahedral |

| Palladium (Pd) | +2 | 4 | Square Planar |

| Platinum (Pt) | +2, +4 | 4, 6 | Square Planar, Octahedral |

Elucidating the structure of these metal complexes and understanding the nature of the metal-ligand bond requires a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the ligand's coordination sites. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. For example, a downward shift in the ν(C=N) stretching frequency of the imidazole ring indicates coordination of a nitrogen atom to the metal center. nih.gov Changes in the bands associated with the C=S and N-H groups also provide evidence of the sulfur and nitrogen atoms' involvement in bonding. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. Ligand-centered π-π* transitions are typically observed in the ultraviolet region. In the visible region, d-d transitions of the metal ion can often be seen, and their position and intensity are characteristic of the coordination environment (e.g., octahedral vs. tetrahedral). nih.gov

NMR Spectroscopy: For diamagnetic complexes, such as those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can confirm the structure of the coordinated ligand. The signal for the N-H proton in the ¹H NMR spectrum may shift or disappear upon deprotonation and coordination to the metal ion. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.gov

Table 2: Interpretation of Spectroscopic Data for Metal Complex Characterization

| Technique | Key Observation | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=N) and ν(C=S) bands | Coordination via imidazole nitrogen and thiol sulfur |

| UV-Vis | Appearance of new bands in the visible region | d-d electronic transitions indicating metal-ligand coordination and geometry |

| ¹H NMR | Shift or disappearance of N-H proton signal | Deprotonation and coordination of the imidazole nitrogen |

| Mass Spec | Molecular ion peak corresponding to the complex | Confirmation of the M:L stoichiometry and overall structure |

Applications of Metal Complexes in Catalysis

Benzimidazole metal complexes are recognized for their catalytic activity in a variety of organic transformations. nih.gov Their structural features allow them to act as effective ligands, stabilizing metal centers that catalyze chemical reactions. nih.gov For example, palladium-benzimidazole complexes have been successfully employed as catalysts in C-C coupling reactions like the Suzuki and Heck reactions. nih.gov Furthermore, copper-benzimidazole complexes have shown promise as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. nih.gov

The catalytic performance can be fine-tuned by modifying the substituents on the benzimidazole ring, which alters the electronic properties of the ligand and, consequently, the reactivity of the metal center. nih.gov Therefore, complexes of this compound are promising candidates for exploration in various catalytic processes.

Bioinorganic Chemistry Aspects and Biological Relevance of Metal Complexes

The intersection of coordination chemistry and biology is a field of growing importance, and benzimidazole-based metal complexes are of particular interest due to their wide spectrum of biological activities. mdpi.com The benzimidazole scaffold itself is found in biologically crucial molecules, most notably as a component of vitamin B12. researchgate.net

Complexation with metal ions can significantly enhance the biological activity of the parent benzimidazole ligand. mdpi.com This is often attributed to mechanisms like increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the complex with biological targets such as DNA or enzymes. mdpi.com Metal complexes of various benzimidazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents. nih.govnih.gov For example, certain copper(II) and cobalt(II) complexes of 2-substituted benzimidazoles have shown in vitro antitumor activity against human cancer cell lines. du.ac.bd Studies have shown that metal complexes can induce apoptosis in cancer cells, sometimes by interfering with DNA replication. nih.gov Furthermore, the antibacterial activity of these complexes is a key area of research, with potential applications in combating bacterial resistance. mdpi.com

Biological and Pharmacological Research of 5,6 Dimethyl 1h Benzimidazole 2 Thiol and Its Derivatives

Mechanisms of Antimicrobial Activity

The benzimidazole (B57391) scaffold, a key component in many bioactive compounds, is recognized for its wide-ranging pharmacological applications, including antimicrobial properties. d-nb.info Derivatives of this core structure have demonstrated efficacy against bacteria, fungi, viruses, and protozoa. nih.govnih.gov The versatility of the benzimidazole ring allows for structural modifications that can enhance its interaction with various biological targets, leading to a diverse array of antimicrobial actions. d-nb.infonih.gov

Antibacterial Efficacy and Mode of Action

Derivatives of 5,6-dimethyl-1H-benzimidazole-2-thiol have shown notable antibacterial activity. A primary mechanism of action for certain benzimidazole-containing hybrids is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). researchgate.netmdpi.com This enzyme is crucial for bacterial tRNA modification, and its inhibition disrupts protein synthesis, leading to bacterial cell death. researchgate.net

Molecular docking studies have shown a high affinity of S-alkyl benzimidazole-thienopyrimidines for the TrmD enzyme isolated from Pseudomonas aeruginosa. researchgate.netmdpi.com The introduction of a sulphur atom and methyl groups to the core structure can increase lipophilicity, which may facilitate diffusion across the bacterial membrane, particularly the challenging outer membrane of Gram-negative bacteria. mdpi.com

Research has demonstrated the antibacterial effects of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.compreprints.org For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed significant inhibitory activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action |

|---|---|---|

| Benzimidazole-thienopyrimidine hybrids | P. aeruginosa | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) researchgate.netmdpi.com |

Antifungal Properties and Targets

The antifungal potential of benzimidazole derivatives is a significant area of research. These compounds have shown activity against various fungal strains, including Candida albicans and Aspergillus niger. mdpi.comnih.gov The structural features of these molecules, such as substitutions at the N-1 position, play a crucial role in their antifungal efficacy. nih.gov

Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives indicated that modifications to the aliphatic chain at the N-1 position can influence antifungal potency. nih.gov For example, some N-alkylated derivatives showed improved activity against C. albicans and A. niger compared to their precursors. nih.gov Similarly, hybrid molecules containing the benzimidazole scaffold have demonstrated effectiveness against Candida albicans. mdpi.com While the precise molecular targets are not always fully elucidated, the ability of these compounds to inhibit fungal growth is well-documented. mdpi.comnih.gov

Antiviral Potency and Inhibition Pathways

The benzimidazole nucleus is a core structure in numerous compounds with significant antiviral activity. neuroquantology.comresearchgate.net Its structural similarity to natural purine (B94841) nucleotides allows it to interact with viral biopolymers, inhibiting replication. researchgate.netijrpr.com Derivatives have been developed that show efficacy against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV). researchgate.netresearchgate.net

The mechanisms of viral inhibition are diverse. For some viruses, benzimidazole derivatives can target and inhibit key viral enzymes essential for replication. For example, they have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. researchgate.net The broad-spectrum antiviral potential of this class of compounds makes them a promising scaffold for the development of new antiviral therapies. researchgate.net

Anticancer and Antitumor Potential: Cellular and Molecular Mechanisms

The benzimidazole scaffold is a privileged structure in the development of anticancer therapeutics due to its diverse biological activities and ability to interact with various biomolecules. nih.govresearchgate.net Derivatives have shown antiproliferative effects against a wide range of cancer cell lines, including leukemia, melanoma, ovarian, prostate, breast, colon, and lung cancer. nih.gov The anticancer effects are mediated through multiple cellular and molecular mechanisms. ijrpr.com

Cell Cycle Modulation and Apoptosis Induction

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). ijrpr.comnih.govmdpi.com

Studies have shown that certain benzimidazole-based compounds can cause cell cycle arrest, often in the G2/M phase. nih.gov This prevents cancer cells from proceeding through mitosis and proliferation. For instance, a benzimidazole derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was reported to induce G2-M phase arrest in cervical cancer cells. nih.gov

Following cell cycle arrest, these compounds can trigger apoptotic pathways. Research on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated their ability to effectively induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. nih.govmdpi.com The induction of apoptosis by these compounds is often linked to the inhibition of key signaling pathways involved in cell survival. One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival. nih.govmdpi.com Several benzimidazole derivatives have been identified as potent EGFR inhibitors, and their cytotoxic effects are attributed to this inhibition, leading to the suppression of cell cycle progression and the initiation of apoptosis. nih.govmdpi.com

Table 2: Anticancer Mechanisms of Selected Benzimidazole Derivatives

| Compound Class | Cancer Cell Line(s) | Cellular/Molecular Mechanism |

|---|---|---|

| Benzimidazole-1,3,4-oxadiazole hybrids | MDA-MB-231, SKOV3, A549 | EGFR inhibition, Cell cycle arrest, Apoptosis induction nih.govmdpi.com |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cervical Cancer | Microtubule inhibition, G2-M phase arrest, Mitochondria-dependent apoptosis nih.gov |

Enzyme Inhibition Studies (e.g., Pin1, Cholinesterase)

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, showing potential in various therapeutic areas.

Pin1 Inhibition: The enzyme Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a crucial regulator of cellular processes, and its overexpression is linked to numerous human cancers. nih.govnih.gov This makes Pin1 an attractive target for cancer therapy. Researchers have designed and synthesized various benzimidazole derivatives as potent Pin1 inhibitors. nih.gov These compounds are developed to specifically bind to the Pin1 PPIase domain, inhibiting its catalytic activity. nih.gov The inhibition of Pin1 is considered a promising strategy to disrupt multiple oncogenic signaling pathways simultaneously. nih.gov For instance, certain benzimidazole derivatives have demonstrated significant Pin1 inhibitory activity, with IC50 values in the micromolar range, highlighting their potential for further development as anticancer agents. nih.gov

Cholinesterase Inhibition: In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. biointerfaceresearch.commdpi.com Benzimidazole derivatives have been evaluated for their potential to inhibit these enzymes. biointerfaceresearch.com Studies have shown that certain benzimidazole-based compounds exhibit moderate to good inhibitory activity against both AChE and BChE. mdpi.comnih.gov The inhibitory potential of these derivatives is often quantified by their IC50 values, with some compounds showing efficacy in the micromolar range, comparable to standard drugs used in Alzheimer's treatment. mdpi.comnih.gov

| Derivative Class | Target Enzyme | Reported Activity (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Benzimidazole Derivatives | Pin1 | 0.37 µM - 0.64 µM | Cancer | nih.gov |

| Benzimidazole-based Thiazoles | AChE | 0.10 µM - 11.10 µM | Alzheimer's Disease | mdpi.comnih.gov |

| Benzimidazole-based Thiazoles | BChE | 0.20 µM - 14.20 µM | Alzheimer's Disease | mdpi.comnih.gov |

Targeted Therapies and Lead Compound Development

The benzimidazole scaffold, including this compound, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its ability to interact with various biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govrsc.org

Benzimidazole derivatives are being actively developed as lead compounds for targeted therapies. In oncology, their ability to inhibit enzymes like Pin1 allows for a targeted approach to disrupt cancer cell signaling pathways. nih.govnih.gov By specifically targeting overexpressed proteins in cancer cells, these compounds aim to induce apoptosis (programmed cell death) and arrest the cell cycle, thereby suppressing tumor growth. nih.gov

The development process often involves structure-based drug design, where the benzimidazole core is modified to enhance its binding affinity and selectivity for the target protein. nih.gov This rational design approach has led to the identification of potent inhibitors for various therapeutic targets. nih.gov The versatility of the benzimidazole structure allows for modifications that can improve pharmacological properties, positioning these derivatives as promising candidates for progression into clinical development for a range of diseases. ijsrst.com

Antioxidant Activity and Radical Scavenging Mechanisms

Benzimidazole derivatives, including those related to this compound, have demonstrated significant antioxidant and radical scavenging properties. nih.govbas.bgresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in many diseases. ni.ac.rs Compounds that can neutralize these reactive species are of great interest. The antioxidant potential of benzimidazole derivatives is often attributed to the hydrogen-donating ability of the N-H group in the imidazole (B134444) ring and the thiol group. nih.govnih.gov

In Vitro and In Silico Evaluation of Antioxidant Capacity

The antioxidant capacity of benzimidazole derivatives is commonly evaluated through a variety of in vitro assays. These methods measure the ability of the compounds to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.govresearchgate.net Other assays include the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) tests. nih.govresearchgate.net

In addition to experimental evaluations, in silico computational studies, such as Density Functional Theory (DFT) calculations, are employed to predict the antioxidant potential and to elucidate the underlying mechanisms of action at a molecular level. nih.govbas.bg These computational models help in understanding the structure-activity relationships, guiding the design of more potent antioxidant compounds. nih.gov Studies have shown a good correlation between the experimentally observed antioxidant activity and the results from computational calculations. nih.gov

| Derivative Type | Assay | Finding | Reference |

|---|---|---|---|

| 1H-benzimidazole-2-yl hydrazones | DPPH & ABTS | Dihydroxy hydrazones were the most effective radical scavengers. | nih.gov |

| Benzimidazole-2-thione hydrazones | ABTS, DPPH, Lecithin Peroxidation | Derivatives showed significant radical scavenging and protection against lipid peroxidation. | bas.bg |

| Imines containing 1H-benzimidazoles | Lipid Peroxidation (LPO) Inhibition | Most compounds exhibited LPO inhibitory activity, with one derivative showing 57% inhibition. | nih.gov |

| Benzimidazole derivatives | DPPH | Certain derivatives showed IC50 values of 773 µM and 800 µM. | semanticscholar.org |

Mechanisms of Action (HAT, SET pathways)

The radical scavenging activity of benzimidazole derivatives can occur through several mechanisms. The two primary pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govbas.bg

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The thiol (-SH) and amine (N-H) groups present in benzimidazole-2-thiol derivatives are key functional groups for the HAT mechanism. nih.govnih.gov This pathway is often favored in nonpolar media. nih.gov

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical. The SET pathway is often followed by a proton transfer (PT) in a process known as SET-PT. nih.gov Another related two-step mechanism is the Sequential Proton Loss Electron Transfer (SPLET), which is typically preferred in polar media. nih.gov

Computational studies have been instrumental in determining the most probable mechanism for a given derivative and environment. nih.govbas.bg For instance, DFT calculations can estimate the reaction enthalpies for different pathways, indicating that a compound might act via HAT in a nonpolar medium and via SPLET in a polar one. nih.gov

Other Pharmacological Activities and Their Underlying Biological Processes

Beyond enzyme inhibition and antioxidant effects, the benzimidazole scaffold is associated with a wide spectrum of other pharmacological activities. ijpsonline.comresearchgate.net These diverse biological actions underscore the therapeutic potential of this class of compounds.

Anti-inflammatory and Analgesic Effects

Several derivatives of benzimidazole have been reported to possess significant anti-inflammatory and analgesic properties. ijsrst.comijpsonline.com The anti-inflammatory action is often investigated using models such as carrageenan-induced paw edema in rats. ijpsonline.comnih.gov In these studies, some benzimidazole derivatives have shown a reduction in inflammation comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. ijpsonline.comnih.gov

The underlying mechanism for the anti-inflammatory effect is believed to be, in part, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation. ijpsonline.com Molecular docking studies have supported this hypothesis by showing that these compounds can effectively bind to the active site of the COX-2 enzyme. ijpsonline.com In addition to anti-inflammatory effects, certain benzimidazole derivatives have also demonstrated centrally and peripherally mediated analgesic (pain-relieving) activity. nih.govmdpi.com

Antihypertensive Properties

The benzimidazole scaffold is a core component of several clinically significant antihypertensive agents. The primary mechanism of action for many of these compounds is the antagonism of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these drugs effectively lower blood pressure. Marketed drugs like candesartan (B1668252) and telmisartan (B1682998) are prominent examples of benzimidazole-containing angiotensin II receptor blockers (ARBs).

Research in this area for derivatives of this compound would likely investigate their potential to bind to and inhibit the AT1 receptor. Studies would typically involve in vitro binding assays to determine the affinity of the compounds for the receptor and in vivo studies in animal models of hypertension, such as spontaneously hypertensive rats (SHRs), to assess their blood pressure-lowering efficacy.

Table 1: Hypothetical Research Findings on Antihypertensive Activity of this compound Derivatives

| Compound ID | Modification on Core Structure | In Vitro AT1 Receptor Binding Affinity (IC50, nM) | In Vivo Blood Pressure Reduction in SHRs (mmHg) |

| DMB-001 | Unsubstituted | Data Not Available | Data Not Available |

| DMB-002 | Introduction of a biphenyl-tetrazole moiety | Data Not Available | Data Not Available |

| DMB-003 | Alkyl substitution at N1 position | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific data for this compound derivatives is not currently available.

Antiulcer and Gastroprotective Roles

The antiulcer and gastroprotective activities of benzimidazole derivatives are most famously exemplified by the class of drugs known as proton pump inhibitors (PPIs). Compounds like omeprazole (B731) and lansoprazole, which contain a benzimidazole core, act by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion.

Investigations into the antiulcer potential of this compound and its derivatives would focus on their ability to inhibit this proton pump. Furthermore, gastroprotective effects could be explored through studies on their capacity to enhance mucosal defense mechanisms, such as stimulating mucus and bicarbonate secretion or increasing mucosal blood flow. Animal models of ulcers, induced by agents like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs), are commonly used to evaluate these properties.

Table 2: Hypothetical Research Findings on Antiulcer and Gastroprotective Activity of this compound Derivatives

| Compound ID | Modification on Core Structure | In Vitro H+/K+ ATPase Inhibition (IC50, µM) | Ulcer Index Reduction in Ethanol-Induced Ulcer Model (%) |

| DMB-Thiol-01 | Unsubstituted | Data Not Available | Data Not Available |

| DMB-Thiol-02 | Sulfinylmethylpyridine substitution at the thiol group | Data Not Available | Data Not Available |

| DMB-Thiol-03 | Methoxy substitution on the benzimidazole ring | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific data for this compound derivatives is not currently available.

Applications in Advanced Materials Science and Biosensing

Development of Novel Materials with Specific Electronic or Optical Properties

Benzimidazole (B57391) derivatives are recognized for their potential in creating materials with tailored electronic and optical characteristics. The extended π-conjugated system of the benzimidazole core is fundamental to these properties. Theoretical and experimental studies on related benzimidazole structures show that modifications to the core, such as the addition of substituent groups, can modulate their photophysical features. nih.govresearchgate.net

The development of fluorescent probes is a key area where benzimidazole derivatives have been employed. nih.gov For instance, a compound featuring a benzimidazole-naphthalenol (BIN) core has been synthesized to act as a fluorophore. nih.gov The inherent photostability and large Stokes' shift of such structures in aqueous solutions are highly desirable for sensing applications. nih.gov Furthermore, density functional theory (DFT) studies on various benzimidazole derivatives have explored their nonlinear optical (NLO) properties, which are crucial for applications in modern hi-tech devices. researchgate.net The strategic design of donor-π-acceptor systems within the molecular structure of benzimidazole compounds can lead to materials with significant NLO responses. researchgate.net The presence of the thiol group in 5,6-dimethyl-1H-benzimidazole-2-thiol offers a reactive site for covalently linking this fluorophore-like core to other molecular units to create complex materials with specific functions.

Role in Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption can occur through two primary mechanisms: physisorption, involving electrostatic interactions, and chemisorption, involving the formation of coordinate covalent bonds. nih.gov

The efficacy of this compound as a corrosion inhibitor is attributed to the presence of multiple active centers for adsorption. The molecule contains nitrogen and sulfur atoms, which are heteroatoms with lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to strong chemisorption. nih.gov The π-electrons of the aromatic benzimidazole ring also contribute to the adsorption process. researchgate.net Benzimidazoles can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The thiol (-SH) group is particularly significant, as organic compounds containing sulfur generally exhibit high inhibition efficiency. researchgate.net The molecule adsorbs on the metal surface, blocking active sites and thereby reducing the corrosion rate. nih.gov

| Inhibitor Class | Key Structural Features for Adsorption | Mechanism of Action |

| Benzimidazoles | Heteroatoms (N, S) with lone electron pairs, π-electrons from the aromatic ring. nih.gov | Adsorption on the metal surface, blocking active sites, forming a protective film. nih.gov |

| This compound | Imidazole (B134444) nitrogen atoms, thiol sulfur atom, fused aromatic system. | Chemisorption via N and S atoms, π-electron interaction with metal surface. researchgate.netnih.gov |

Chemodosimeters and Biosensors for Analytical Detection

The unique reactivity of the benzimidazole scaffold and its derivatives has been harnessed to create sophisticated chemodosimeters and biosensors for detecting specific analytes. These sensors often operate on principles of fluorescence or colorimetric changes that occur upon reaction with the target molecule.

Biologically important thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are crucial for maintaining redox homeostasis in living organisms. nih.govnih.gov Abnormal levels of these biothiols are linked to various diseases, making their detection a significant diagnostic goal. nih.govd-nb.info

Benzimidazole-based probes have been designed for the highly selective and sensitive detection of cysteine. One such probe operates via an elimination reaction mechanism, leading to a "turn-on" fluorescence response. nih.gov In a specific example, a non-fluorescent benzimidazole derivative was synthesized to react selectively with cysteine. The reaction involves a tandem Michael addition-cyclization process with the acrylate group of the probe, which cleaves a quencher unit and releases a highly fluorescent benzimidazole product. nih.gov This strategy allows for the quantification of cysteine with very low detection limits.

The selectivity of these probes is a critical feature. A well-designed benzimidazole-based sensor can differentiate cysteine from other biologically abundant thiols like glutathione and other amino acids. nih.gov The reaction mechanism is often confirmed using techniques like ¹H-NMR and mass spectrometry, which can show the disappearance of reactant peaks and the appearance of product peaks upon the addition of cysteine. nih.gov

| Parameter | Benzimidazole-based Cysteine Probe (Probe A-B) |

| Detection Method | UV-visible and Fluorescence Spectroscopy nih.gov |

| Response Type | Fluorescence "turn-on" nih.gov |

| Mechanism | Michael addition-elimination reaction nih.gov |

| Detection Limit (UV-vis) | 86 nM (in HEPES buffer) nih.gov |

| Detection Limit (Fluorescence) | 43 nM (in HEPES buffer) nih.gov |

| Selectivity | High for Cysteine over other thiols and amino acids nih.gov |

A key challenge for any biosensor is its ability to function effectively in complex biological matrices. Benzimidazole-based thiol sensors have demonstrated their utility in real-world applications, such as analyzing human serum samples. nih.gov Probes have been successfully used to detect and quantify cysteine in human serum without significant interference from other components present in the matrix. nih.gov The high sensitivity, with detection limits in the nanomolar range, makes these probes excellent candidates for clinical diagnostics. nih.gov

The application of these fluorescent probes extends to the field of bioimaging. The ability to visualize the concentration and distribution of specific biomolecules within living cells provides invaluable insights into cellular processes and disease states. While detailed bioimaging studies specifically using this compound are not prevalent in the reviewed literature, the "turn-on" fluorescence mechanism demonstrated by related benzimidazole probes is highly suitable for such applications. Probes that become fluorescent upon reacting with their target analyte can be used to map the presence of that analyte in cells with high spatial and temporal resolution.

Future Research Directions and Challenges

Development of Highly Selective and Potent Derivatives

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 5,6-dimethyl-1H-benzimidazole-2-thiol to enhance their potency and selectivity for specific biological targets. The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. nih.gov By strategically modifying the functional groups on the benzimidazole ring and the thiol moiety, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

Recent studies have demonstrated the successful synthesis of various benzimidazole-2-thiol derivatives with promising biological activities. For instance, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent α-glucosidase inhibitors, suggesting a potential application in managing diabetes. nih.gov Similarly, other research has focused on creating benzimidazole derivatives as antitubercular agents that target enzymes essential for the survival of Mycobacterium tuberculosis. nih.govresearchgate.net

Future efforts will likely concentrate on creating libraries of derivatives through combinatorial chemistry and high-throughput screening to identify lead compounds with superior activity and reduced off-target effects. The synthesis of bis(thiobenzimidazol-2-yl)methane and bis(benzimidazol-2-yl)dithiol derivatives represents another explored chemical space for new therapeutic agents. researchgate.net The development of derivatives with enhanced cytotoxicity against cancer cell lines is also an active area of investigation. researchgate.netnih.gov

Table 1: Examples of Benzimidazole-2-thiol Derivatives and Their Studied Activities

| Derivative Class | Target/Activity | Reference |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition (Anti-diabetic) | nih.gov |

| Substituted Benzimidazoles | Antitubercular (DprE1 Enzyme Inhibition) | nih.govresearchgate.net |

| Bis(thiobenzimidazol-2-yl)methane derivatives | General Biological Screening | researchgate.net |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole | Antimicrobial and Anticancer | nih.gov |

| 5-R-1H-benzo[d]imidazole-2-thiol derivatives | Ophthalmic Hypotensive (Anti-glaucoma) | rrpharmacology.rurrpharmacology.ru |

Elucidation of Novel Biological Targets and Pathways

A critical challenge and opportunity is the identification of novel biological targets and the elucidation of the molecular pathways through which this compound and its derivatives exert their effects. While some targets like α-glucosidase and the DprE1 enzyme in Mycobacterium tuberculosis have been identified for certain derivatives, the full spectrum of their biological interactions remains largely unexplored. nih.govnih.govresearchgate.net

Benzimidazole derivatives are known to interact with a wide range of biological molecules and pathways, contributing to their diverse pharmacological profiles, which include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov Future research should employ a multi-pronged approach to uncover new targets. This includes target-based screening against known enzymes and receptors, as well as phenotypic screening to identify compounds that produce a desired physiological effect, followed by reverse pharmacology to identify the molecular target.

Techniques such as affinity chromatography, proteomics, and genetic profiling can be instrumental in identifying the binding partners of these compounds within the cell. Understanding the mechanism of action at a molecular level is crucial for optimizing drug design and predicting potential side effects. For example, some benzimidazole derivatives have been investigated as inhibitors of dihydrofolate reductase, a key enzyme in both microbial and cancer cell proliferation. nih.gov

Green Synthesis and Sustainable Production Methods

The development of environmentally benign and efficient synthesis methods for this compound and its derivatives is a key focus area, aligning with the principles of green chemistry. chemmethod.com Traditional organic synthesis often involves hazardous reagents, toxic solvents, and harsh reaction conditions. mdpi.com

Recent advancements have demonstrated the feasibility of greener synthetic routes for benzimidazoles and related compounds. These methods include:

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been successfully used as reaction media, reducing the reliance on volatile organic compounds. chemmethod.comrsc.orgorgchemres.org

Catalyst Innovation: The use of efficient and recyclable catalysts, such as copper (II) salt, zinc triflate, and various nanocomposites, can improve reaction rates and yields under milder conditions. chemmethod.commdpi.comorgchemres.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been shown to accelerate reactions, leading to shorter reaction times and often higher yields compared to conventional heating. chemmethod.commdpi.comorgchemres.org

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel (one-pot synthesis) improves efficiency and reduces waste. chemmethod.comresearchgate.net

Photocatalysis: Sustainable photocatalytic methods are being explored for the synthesis of benzimidazoles, utilizing light energy to drive chemical reactions. cnr.it

An efficient and practical one-step method for synthesizing benzimidazoline-2-thiones involves the cyclization of 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water, offering a metal/ligand-free approach with excellent yields and short reaction times. rsc.org Future research will continue to explore novel catalytic systems and reaction conditions to make the production of these valuable compounds more sustainable and economically viable. nih.govrsc.org

Advanced Characterization for Complex Systems and In Vivo Studies

To bridge the gap between promising in vitro results and clinical applications, it is essential to employ advanced characterization techniques and conduct thorough in vivo studies. While standard techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are crucial for structural confirmation of synthesized compounds, understanding their behavior in complex biological systems requires more sophisticated methods. nih.govresearchgate.net

Future research should focus on:

Advanced Spectroscopic and Microscopic Techniques: Utilizing techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the binding mode and mechanism of action.